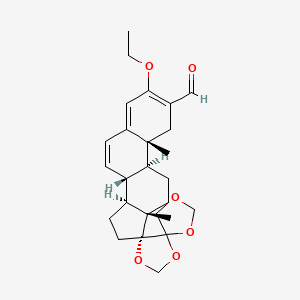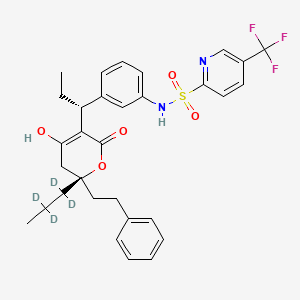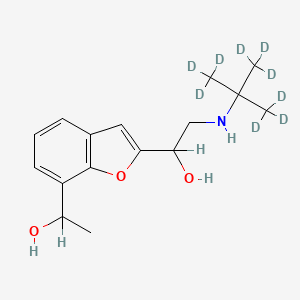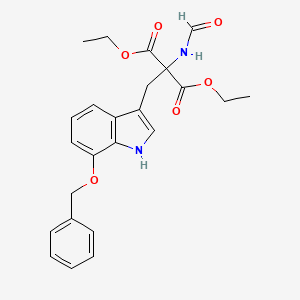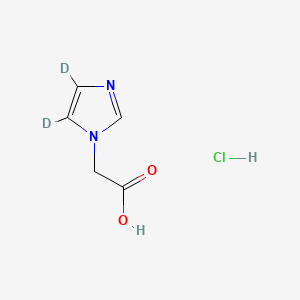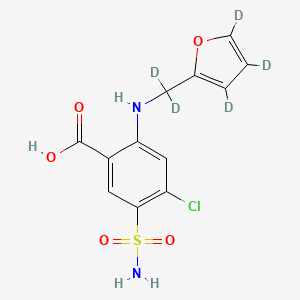
呋塞米-d5
描述
Furosemide-d5 is the labelled analogue of Furosemide . Furosemide is a loop diuretic used to treat hypertension and edema in congestive heart failure, liver cirrhosis, renal disease, and hypertension . It mainly works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body .
Synthesis Analysis
Furosemide is prepared from 4,6-dichlorobenzoic acid-3-sulfonylchloride via a multistep synthesis involving the sequential addition of ammonia and 6-furfurylamine .Molecular Structure Analysis
The molecular formula of Furosemide-d5 is C12H11ClN2O5S . The molecular weight is 335.78 g/mol .Chemical Reactions Analysis
During the preparation of furosemide, a new process-related impurity G in the levels ranging from 0.08% to 0.13% was detected in pilot batches by a new high performance liquid chromatography (HPLC) method .Physical And Chemical Properties Analysis
The thermal analysis revealed lower melting range for the nanocrystals comparing to furosemide . Moreover, a slight crystalline structure change to the amorphous state was observed . The particle size was reduced to 231 nm with a polydispersity index of 0.232, a 30-fold reduction from the original powder .科学研究应用
马匹药代动力学分析
- 应用: Furosemide-d5被用作内标物质,用于研究马匹血清样本中呋塞米的药代动力学参数以及静脉注射给马匹后对尿比重的影响。这项研究有助于验证赛马中使用呋塞米的监管机制(Dirikolu et al., 2003)。
药理学评价
- 应用: 呋塞米及其同位素如呋塞米-d5在各种临床情况下的药代动力学和药效学特性得到了广泛评价。这些评价有助于了解呋塞米的系统利用率、不可预测的反应以及作用机制(Boles Ponto & Schoenwald, 1990)。
生物体液中的分析测定
- 应用: 在生物体液和药物样品中测定呋塞米是一个重要的研究领域。呋塞米-d5在开发这一目的的分析方法时可以发挥关键作用(Bosch et al., 2008)。
对肾脏生理的影响
- 应用: 探究呋塞米对肾脏钙处理和其他肾脏功能的影响是重要的。在这类研究中,呋塞米-d5可以用于更准确可靠地测量和分析呋塞米的影响(Lee et al., 2007)。
新生儿临床药理学
- 应用: 在新生儿医学中,呋塞米常被使用,了解其药理学是至关重要的。利用呋塞米-d5的研究可以帮助确定新生儿中药物的代谢、药代动力学和药效学(Pacifici, 2013)。
作用机制
Target of Action
Furosemide-d5 primarily targets the sodium-potassium-chloride cotransporter 2 (NKCC2) in the ascending limb of the loop of Henle in the kidneys . This transporter plays a crucial role in the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the body .
Mode of Action
Furosemide-d5 acts by inhibiting the NKCC2, thereby blocking the reabsorption of sodium, potassium, and chloride ions . This inhibition leads to an increase in the excretion of these ions, along with water, from the body, resulting in diuresis (increased urine production) .
Biochemical Pathways
By inhibiting NKCC2, Furosemide-d5 disrupts the countercurrent multiplier system in the loop of Henle . This system is responsible for creating a concentration gradient in the medulla of the kidney, which is essential for the reabsorption of water from the filtrate. Disruption of this system by Furosemide-d5 leads to increased water excretion .
Pharmacokinetics
Furosemide-d5, like Furosemide, is expected to have a bioavailability of approximately 60% following oral administration . It is primarily excreted by the kidneys, with about 85% of the total clearance involving renal mechanisms . The plasma clearance rate varies depending on the patient’s health status, with lower rates observed in patients with heart failure .
Result of Action
The primary molecular effect of Furosemide-d5 is the inhibition of NKCC2, leading to increased excretion of sodium, potassium, chloride ions, and water . On a cellular level, this results in a decrease in the volume of extracellular fluid, including blood plasma, lymph, and interstitial fluid . Clinically, this leads to a reduction in edema (fluid accumulation) and blood pressure .
Action Environment
Environmental factors can influence the action of Furosemide-d5. For instance, the presence of certain fungi in the environment can lead to the biotransformation of Furosemide, potentially producing metabolites with higher toxicity than the parent compound
安全和危害
Furosemide may cause other serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; ringing in your ears, hearing loss; muscle spasms or contractions; pale skin, easy bruising, unusual bleeding; high blood sugar - increased thirst, increased urination, dry mouth, fruity breath odor; kidney problems - swelling, urinating less, feeling tired or short of breath signs of liver or pancreas problems - loss of appetite, upper stomach pain (that may spread to your back), nausea or vomiting, dark urine, jaundice (yellowing of the skin or eyes); or signs of an electrolyte imbalance - increased thirst or urination, constipation, muscle weakness, leg cramps, numbness or tingling, feeling jittery, fluttering in your chest .
属性
IUPAC Name |
4-chloro-2-[[dideuterio-(3,4,5-trideuteriofuran-2-yl)methyl]amino]-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFCTLCJUWOSV-JZOBIDBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661989 | |
| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furosemide-d5 | |
CAS RN |
1189482-35-6 | |
| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary application of Furosemide-d5 in the context of the provided research papers?
A: Furosemide-d5 serves as an internal standard in analytical chemistry techniques, specifically in liquid chromatography-mass spectrometry (LC-MS/MS), to quantify Furosemide in biological samples. [, ] This approach enhances the accuracy and reliability of Furosemide measurements by correcting for variations during sample preparation and analysis. [, ]
Q2: Why is accurate quantification of Furosemide in biological samples crucial, as highlighted in the research?
A: Accurate Furosemide quantification is essential for several reasons. Firstly, it's crucial for understanding the pharmacokinetics of the drug, including its absorption, distribution, metabolism, and excretion in various species like camels [] and horses. [] This knowledge helps determine appropriate dosages and withdrawal times for different applications, including racing. [, ] Secondly, regulatory bodies in horse racing rely on serum Furosemide concentration limits to ensure fair competition, as Furosemide can mask the presence of other substances. [] Accurate quantification methods are vital for upholding these regulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
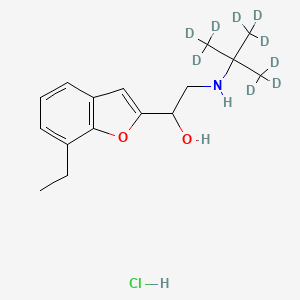

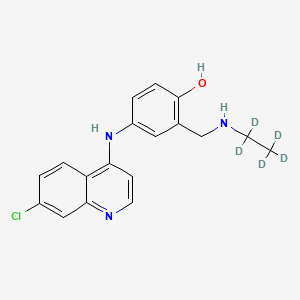


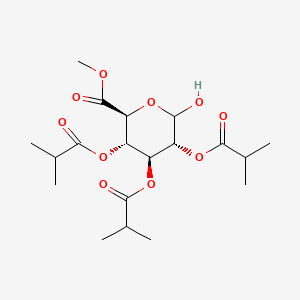
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)
